molecular formula C15H22N2O4 B2873518 (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid CAS No. 52634-65-8

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid

Cat. No.: B2873518
CAS No.: 52634-65-8
M. Wt: 294.351
InChI Key: ZWVDGVZGVCLMGO-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is a useful research compound. Its molecular formula is C15H22N2O4 and its molecular weight is 294.351. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Synthesis

One notable application of chemical compounds closely related to (2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid is their potential in biotechnological synthesis. For instance, the biosynthesis of 2-hydroxyisobutyric acid (2-HIBA) from renewable carbon sources has been explored as a green chemical solution. This approach utilizes biotechnological routes to produce 2-HIBA, which serves as an essential building block for polymer synthesis. This process potentially replaces conventional chemical synthesis routes and petrochemicals as carbon sources, highlighting the importance of such chemical compounds in developing sustainable industrial processes (Rohwerder & Müller, 2010).

Chemical Synthesis and Optimization

The chemical synthesis and optimization of related compounds have been extensively studied, providing a foundation for the synthesis of this compound. Research into the synthesis of 2-oxo-4-phenylbutanoic acid, a compound with potential as a substrate for producing angiotensin-converting enzyme (ACE) inhibitor drug precursors, showcases the importance of optimizing reaction conditions to achieve high yields. Such studies contribute to the pharmaceutical industry by improving the synthesis of drug precursors, thereby enhancing drug development and manufacturing processes (Ahmad, Oh, & Shukor, 2011).

Pharmaceutical Intermediates

Compounds analogous to this compound serve as key intermediates in the synthesis of pharmaceuticals. For example, the enantioselective synthesis of (R)-2-(4-methoxy-3-(3-methoxypropoxy)-benzyl)-3-methylbutanoic acid, a crucial intermediate in creating the renin inhibitor Aliskiren, illustrates the compound's role in developing therapeutically significant medications. This research emphasizes the compound's utility in synthesizing highly selective pharmaceutical agents, highlighting its significance in medicinal chemistry (Andrushko et al., 2008).

Environmental Analysis

Furthermore, related chemical compounds are used in environmental analysis, particularly in the study of microcystins (MCs), a family of cyclic hepatotoxic peptides found in water bodies. The oxidation of MCs to form 2-methyl-3-methoxy-4-phenylbutanoic acid (MMPB) is a crucial analytical technique for quantifying total MCs in environmental samples. This method provides a sensitive and accurate means of evaluating the presence of MCs, thereby aiding in water quality monitoring and environmental protection (Wu et al., 2009).

Properties

IUPAC Name

(2S)-2-[2-(4-methoxyphenyl)ethylcarbamoylamino]-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-10(2)13(14(18)19)17-15(20)16-9-8-11-4-6-12(21-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3,(H,18,19)(H2,16,17,20)/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWVDGVZGVCLMGO-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)NCCC1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.